2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based compound characterized by its acetylated 2-methoxyethylamino substituent at position 2 and a cyclopentyl carboxamide group at position 5 of the thiazole ring. The thiazole core, a nitrogen- and sulfur-containing heterocycle, is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets.
Properties
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-10-13(14(20)17-12-6-4-5-7-12)22-15(16-10)18(11(2)19)8-9-21-3/h12H,4-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIAFTNRQUZGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is critical for its biological activity. The presence of the acetyl and methoxyethyl groups contributes to its solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown moderate antioxidant activity, with IC50 values indicating their effectiveness in scavenging free radicals. Such activity is beneficial in preventing oxidative stress-related diseases .
Xanthine Oxidase Inhibition
Thiazole derivatives have been studied for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The compound demonstrated moderate xanthine oxidase inhibitory activity, which is comparable to febuxostat, a standard treatment for gout. The IC50 value for related compounds was reported as 8.1 μM . This inhibition can help manage conditions like hyperuricemia.
Anticancer Potential
Thiazole compounds have shown promising results in anticancer studies. For example, specific thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly affect their potency against cancer cells. The presence of electron-donating groups at critical positions enhances their activity .
Case Studies
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their anticancer properties against human glioblastoma and melanoma cell lines. Among these, certain compounds exhibited IC50 values below that of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .
- Xanthine Oxidase Inhibition : In a comparative study of several thiazole derivatives, compound 5k (closely related to the target compound) showed significant inhibition of xanthine oxidase with an IC50 value of 3.6 μM, demonstrating its potential utility in treating gout .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole Derivatives
| Compound Name | Molecular Formula | Substituents/Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | C16H24N4O3S* | - Acetyl(2-methoxyethyl)amino (position 2) - Cyclopentyl carboxamide (position 5) |
Enhanced lipophilicity; potential for improved membrane permeability |
| 2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | C17H23N5O2S2 | - Thiadiazole ring fusion - Acetylated cyclopentylamino group |
Broader heterocyclic system; possible dual-target activity |
| N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide | C13H23N3O2S | - 3-Methylbutylamino (position 2) - Methoxyethyl carboxamide |
Simplified substituents; may favor metabolic stability |
| Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | C15H15FN2O4S | - 4-Fluorophenoxyacetyl group - Ethyl ester |
Fluorine enhances electronegativity; ester group improves solubility |
*Inferred formula based on structural analogs.
Key Observations:
- Heterocyclic Diversity : Compounds like the thiadiazole-fused analog exhibit expanded π-system interactions, which may confer multi-target activity but reduce selectivity.
Q & A
Basic Research Question
What in vitro assays are recommended for initial biological activity screening?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC against S. aureus or C. albicans) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) .
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa or MCF-7) .
How can SAR studies elucidate the role of substituents (e.g., acetyl, cyclopentyl) in bioactivity?
Advanced Research Question
Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing acetyl with benzoyl or cyclopentyl with cyclohexyl) .
- Compare bioactivity data (e.g., IC, MIC) to identify critical moieties.
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| Acetyl → 4-fluorophenyl | Increased kinase inhibition (IC 0.2 μM vs. 1.5 μM) | |
| Cyclopentyl → naphthyl | Enhanced cytotoxicity (HeLa IC 8 μM vs. 25 μM) |
What strategies resolve contradictions between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) .
- Dosage optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve tissue penetration .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites .
How to investigate environmental stability and degradation pathways?
Advanced Research Question
Experimental design :
- Hydrolysis studies : Expose compound to pH 2–12 buffers; monitor degradation via HPLC .
- Photolysis : UV irradiation (254 nm) to simulate sunlight-induced breakdown .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models .
Q. Key findings :
- Stable in neutral aqueous conditions (t > 7 days) but degrades rapidly under alkaline conditions (t 2 hours) .
What computational methods predict binding modes with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity .
How to address low solubility in pharmacological assays?
Advanced Research Question
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
- Prodrug design : Introduce phosphate or glycoside groups for transient solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
